molecular formula C16H13BrF3N3O3 B2368438 5-Bromo-2-({1-[4-(trifluoromethoxy)benzoyl]pyrrolidin-3-yl}oxy)pyrimidine CAS No. 2097888-77-0

5-Bromo-2-({1-[4-(trifluoromethoxy)benzoyl]pyrrolidin-3-yl}oxy)pyrimidine

Cat. No.: B2368438
CAS No.: 2097888-77-0
M. Wt: 432.197
InChI Key: CEGFINZEKGSIAT-UHFFFAOYSA-N
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Description

5-Bromo-2-({1-[4-(trifluoromethoxy)benzoyl]pyrrolidin-3-yl}oxy)pyrimidine is a complex organic compound that features a pyrimidine ring substituted with a bromine atom and a pyrrolidin-3-yloxy group, which is further substituted with a 4-(trifluoromethoxy)benzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-({1-[4-(trifluoromethoxy)benzoyl]pyrrolidin-3-yl}oxy)pyrimidine typically involves multiple steps, starting with the preparation of the pyrimidine core. The bromination of the pyrimidine ring can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions. The introduction of the pyrrolidin-3-yloxy group is usually accomplished through nucleophilic substitution reactions, where the pyrrolidine derivative reacts with the brominated pyrimidine. The final step involves the acylation of the pyrrolidine nitrogen with 4-(trifluoromethoxy)benzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure efficient and scalable production. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-({1-[4-(trifluoromethoxy)benzoyl]pyrrolidin-3-yl}oxy)pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the pyrrolidine ring and the benzoyl group.

    Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic or aliphatic groups.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while coupling reactions can produce complex biaryl or diaryl compounds.

Scientific Research Applications

5-Bromo-2-({1-[4-(trifluoromethoxy)benzoyl]pyrrolidin-3-yl}oxy)pyrimidine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure allows it to interact with biological targets, making it useful in the study of enzyme inhibition and receptor binding.

    Industry: The compound can be used in the development of new materials with specific properties, such as improved stability or reactivity.

Mechanism of Action

The mechanism of action of 5-Bromo-2-({1-[4-(trifluoromethoxy)benzoyl]pyrrolidin-3-yl}oxy)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target, but common mechanisms include competitive inhibition, allosteric modulation, and covalent binding.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-(trifluoromethyl)pyridine
  • 5-Bromo-2-fluoro-N-(2-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide
  • 5-Bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide

Uniqueness

5-Bromo-2-({1-[4-(trifluoromethoxy)benzoyl]pyrrolidin-3-yl}oxy)pyrimidine is unique due to its combination of a brominated pyrimidine core with a pyrrolidin-3-yloxy group and a 4-(trifluoromethoxy)benzoyl substituent. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds, making it valuable for various research applications.

Properties

IUPAC Name

[3-(5-bromopyrimidin-2-yl)oxypyrrolidin-1-yl]-[4-(trifluoromethoxy)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrF3N3O3/c17-11-7-21-15(22-8-11)25-13-5-6-23(9-13)14(24)10-1-3-12(4-2-10)26-16(18,19)20/h1-4,7-8,13H,5-6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEGFINZEKGSIAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=C(C=N2)Br)C(=O)C3=CC=C(C=C3)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrF3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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